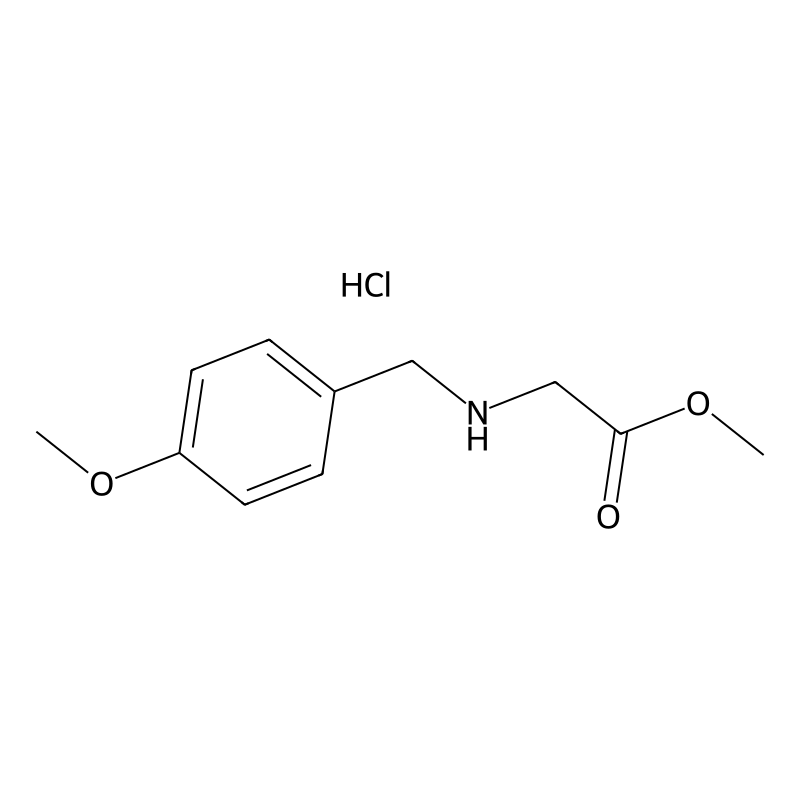

N-(4-Methoxybenzyl)glycine methyl ester hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(4-Methoxybenzyl)glycine methyl ester hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a methoxybenzyl group attached to the nitrogen of glycine, along with a methyl ester functional group and a hydrochloride salt form. This compound is notable for its potential applications in medicinal chemistry and peptide synthesis due to its structural properties and reactivity.

- Esterification: The methyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid.

- Peptide Bond Formation: The amino group can react with carboxylic acids to form peptides through condensation reactions.

- N-alkylation: The nitrogen atom can be further modified by alkylation reactions, allowing for the introduction of different substituents.

These reactions enable the compound to serve as a versatile building block in organic synthesis and peptide chemistry.

N-(4-Methoxybenzyl)glycine methyl ester hydrochloride has been studied for its biological activities, particularly in the context of antimicrobial and anthelmintic properties. Research has shown that derivatives of glycine, including this compound, exhibit varying degrees of activity against pathogenic microbes and parasites. For instance, some studies indicated that similar compounds possess moderate to good bioactivity against Gram-negative bacteria and dermatophytes, highlighting their potential as therapeutic agents

The synthesis of N-(4-Methoxybenzyl)glycine methyl ester hydrochloride can be achieved through several methods: These methods provide flexibility in synthesizing various analogs and derivatives of this compound.

N-(4-Methoxybenzyl)glycine methyl ester hydrochloride has several applications, including:

- Peptide Synthesis: It serves as a key intermediate in the preparation of peptides and other complex organic molecules.

- Medicinal Chemistry: Its derivatives are explored for potential therapeutic uses, particularly in antimicrobial and anthelmintic treatments.

- Research Tool: This compound is utilized in various biochemical assays and studies due to its structural characteristics.

Interaction studies involving N-(4-Methoxybenzyl)glycine methyl ester hydrochloride focus on its binding affinity and activity against biological targets. Research indicates that modifications to the structure can influence its interactions with enzymes or receptors, which is crucial for understanding its pharmacological profile. Such studies often employ techniques like molecular docking or biological assays to assess efficacy and mechanism of action.

Several compounds share structural similarities with N-(4-Methoxybenzyl)glycine methyl ester hydrochloride. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| Glycine Methyl Ester Hydrochloride | Simple methyl ester derivative of glycine | Widely used in peptide synthesis |

| N-(4-Hydroxybenzyl)glycine Methyl Ester Hydrochloride | Hydroxy group instead of methoxy | Potentially different biological activity |

| N-(2-Methoxybenzyl)glycine Methyl Ester Hydrochloride | Different methoxy position on benzene ring | May exhibit distinct pharmacological properties |

| N-Boc-glycine | Protecting group on nitrogen | Used extensively in peptide synthesis |

These compounds exhibit unique properties based on their functional groups and steric configurations, influencing their reactivity and biological activity.

Systematic Characterization

The compound’s IUPAC name, methyl (4-methoxybenzyl)glycinate hydrochloride, precisely describes its molecular architecture:

- Methyl ester group: Provides esterification at the glycine carboxyl terminus

- 4-Methoxybenzyl (PMB) moiety: Attached to the glycine amine via a methylene bridge

- Hydrochloride counterion: Stabilizes the ammonium group

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry | 20839-80-9 | |

| Molecular Formula | C$${11}$$H$${16}$$ClNO$$_3$$ | |

| Molecular Weight | 245.71 g/mol | |

| SMILES Notation | COC(=O)CNCC1=CC=C(OC)C=C1.Cl | |

| XLogP3-AA | 1.92 |

The crystalline structure exhibits hydrogen bonding between the protonated amine and chloride ion, with π-π stacking of aromatic rings contributing to lattice stability. X-ray diffraction studies confirm an orthogonal arrangement between the methoxybenzyl group and glycine backbone, minimizing steric hindrance.

Spectroscopic Signatures

Advanced analytical techniques provide unambiguous identification:

- $$^1$$H NMR (400 MHz, D$$2$$O): δ 3.31 (s, 3H, OCH$$3$$), 3.72 (s, 3H, COOCH$$3$$), 4.12 (s, 2H, CH$$2$$NH), 4.85 (s, 2H, ArCH$$_2$$), 6.92–7.15 (m, 4H, aromatic)

- IR (KBr): 1745 cm$$^{-1}$$ (ester C=O), 1620 cm$$^{-1}$$ (aromatic C=C), 1550 cm$$^{-1}$$ (N–H bend)

- Mass Spec (ESI+): m/z 210.1 [M–Cl]$$^+$$